Tagetitoxin

Description

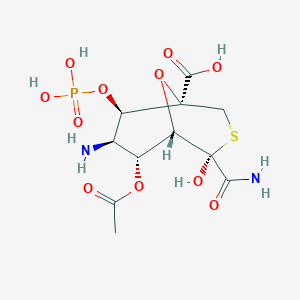

Structure

3D Structure

Properties

Key on ui mechanism of action |

Tagetitoxin inhibits all RNAP catalytic reactions. Tagetitoxin binding is mediated exclusively through polar interactions with the beta and beta' residues whose substitutions confer resistance to tagetitoxin in vitro. |

|---|---|

CAS No. |

87913-21-1 |

Molecular Formula |

C11H17N2O11PS |

Molecular Weight |

416.30 g/mol |

IUPAC Name |

(2R,4aS,5R,6S,7R,7aR)-2-acetamido-6-amino-7-hydroxy-5-phosphonooxy-4a,5,7,7a-tetrahydro-3H-cyclopenta[b][1,4]oxathiine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C11H17N2O11PS/c1-3(14)13-10(8(16)17)2-26-5-4(23-10)6(15)11(12,9(18)19)7(5)24-25(20,21)22/h4-7,15H,2,12H2,1H3,(H,13,14)(H,16,17)(H,18,19)(H2,20,21,22)/t4-,5-,6-,7-,10-,11-/m0/s1 |

InChI Key |

PUWHRRRUTHFINT-DPKHFTIHSA-N |

SMILES |

CC(=O)OC1C(C(C2(CSC(C1O2)(C(=O)N)O)C(=O)O)OP(=O)(O)O)N |

Isomeric SMILES |

CC(=O)N[C@]1(CS[C@H]2[C@H](O1)[C@@H]([C@]([C@H]2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O |

Canonical SMILES |

CC(=O)NC1(CSC2C(O1)C(C(C2OP(=O)(O)O)(C(=O)O)N)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tagetitoxin; |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Tagetitoxin

An In-depth Technical Guide to the Chemical Structure of Tagetitoxin

This guide provides a comprehensive overview of the chemical structure of this compound, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis. The structure of this complex natural product has been a long-standing puzzle, with multiple revisions over the years. Its final, correct structure was unambiguously confirmed through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of this compound.

Core Chemical Structure and Properties

This compound is a densely functionalized molecule featuring a unique oxathiabicyclo[3.3.1]nonane ring system.[1] The structure is characterized by the presence of six contiguous asymmetric centers and multiple polar functional groups, including an acetate, a phosphate, an amide, a carboxylic acid, and an amine group, which contribute to its complex stereochemistry and biological activity.[1]

The determination of its absolute configuration was a significant challenge, ultimately resolved by the total synthesis of both enantiomers, (+)-tagetitoxin and (−)-tagetitoxin. A direct RNA polymerase inhibition assay revealed that only the (+)-enantiomer exhibits biological activity, confirming that natural this compound is (+)-tagetitoxin.[2]

Chemical Identifiers

| Identifier | Value |

| Chemical Formula | C₁₁H₁₇N₂O₁₁PS[3] |

| Molar Mass | 416.29 g·mol⁻¹[3] |

| SMILES String | O=C(N)[C@]1(O)SC[C@@]2(O[C@@H]1--INVALID-LINK--C)--INVALID-LINK--[C@H]2OP(=O)(O)O)C(=O)O[3] |

| CAS Number | 87913-21-1[3] |

Structural Elucidation: A Historical Perspective

The structural elucidation of this compound has been a complex journey marked by several revisions:

-

Initial Proposal (1983): The first proposed structure featured an eight-membered thiocane heterocycle.[4][5]

-

First Revision (1989): Based on new NMR and mass spectrometry data, the structure was revised to a bicyclic 9-oxa-3-thiabicyclo[3.3.1]nonane ring system.[4][5][6] However, the absolute configuration remained unknown.[3]

-

Further Revisions (2005, 2015): A 2005 study presented a crystal structure of RNA polymerase with bound this compound, but the toxin's structure was not independently verified.[6] In 2015, a new structure was proposed based on extensive 2D NMR and mass spectrometry data, challenging the previously accepted bicyclic model.[3][7][8]

-

Confirmation by Total Synthesis (2020): The definitive structure of this compound was finally confirmed through a 15-step total synthesis by the Baran group.[1][2][4] This work also established the absolute configuration of the natural product.[1][2]

Experimental Protocols for Structural Determination

The definitive structure of this compound was established through a combination of modern spectroscopic techniques and, crucially, total chemical synthesis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):

-

Objective: To determine the connectivity and relative stereochemistry of the molecule.

-

Methodology: High-resolution 1D (¹H) and 2D NMR experiments (such as HMBC) were performed on purified samples of this compound.[6][7][8] The sample purity was critical, as the compound was found to decompose in aqueous solutions over time, which may have led to confusing data in earlier studies.[8] Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular formula as C₁₁H₁₇N₂O₁₁PS.[5][6]

-

Key Findings: Detailed analysis of ¹H-¹³C HMBC correlations and long-range JCH couplings led to the proposal of the correct trans-6,5 bicyclic structure, which differed from earlier proposals.[4][6]

Total Synthesis

-

Objective: To unambiguously confirm the proposed chemical structure and determine the absolute configuration of the natural product.

-

Methodology: A 15-step total synthesis was developed, starting from the renewable material furfural.[1][2] Key steps included:

-

A Mannich addition and oxidative rearrangement to form the cyclopentane ring.[2]

-

A thio-[9][9] rearrangement to stereoselectively install the C–S bond.[2]

-

A bromocyclization reaction to form the 1,4-oxathiane heterocycle.[2][4]

-

Installation of the phosphate group using chiral P(V) reagents, which allowed for the separation of diastereomers and access to both enantiomers of this compound.[1][2]

-

-

Outcome: The synthesis successfully produced both (+)- and (−)-Tagetitoxin, confirming the proposed connectivity.[2]

Bioassay for Absolute Configuration Assignment

-

Objective: To determine which enantiomer corresponds to the naturally occurring, biologically active form of this compound.

-

Methodology: A direct RNA polymerase (RNAP) inhibition assay was performed using the synthesized enantiomers.[2] The activity of each enantiomer in inhibiting the transcription process catalyzed by RNAP was measured.

-

Result: Only (+)-Tagetitoxin demonstrated inhibitory activity against RNA polymerase.[2] This result allowed for the definitive assignment of the absolute configuration of the natural product.[1][2]

Mechanism of Action: Inhibition of RNA Polymerase

This compound is a potent inhibitor of bacterial and chloroplast RNA polymerases, and it is also the only known natural product that selectively inhibits eukaryotic RNA polymerase III.[10][11][12] It does not compete directly with nucleotide substrates.[10] Instead, it binds to a site within the secondary channel of the RNA polymerase enzyme.[9][10]

The binding of this compound stabilizes the "trigger loop," a flexible and critical element of the enzyme, in an inactive conformation.[9] This action traps the transcription elongation complex in a pre-translocated state, thereby slowing down the addition of subsequent nucleotides and inhibiting RNA synthesis.[9][13]

Caption: Mechanism of RNA Polymerase inhibition by this compound.

Experimental Workflow for Structural Confirmation

The logical workflow to arrive at the definitive structure of this compound involved a multi-stage process integrating spectroscopy, synthesis, and bioassays.

Caption: Workflow for the structural elucidation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. The structure of this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies towards the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]

- 12. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Tagetitoxin from Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is a potent inhibitor of RNA polymerase, exhibiting selectivity for bacterial and chloroplast enzymes, as well as eukaryotic RNA polymerase III. This unique inhibitory profile has garnered significant interest in its potential as a novel herbicide and as a tool for studying transcription. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the cultivation of P. syringae pv. tagetis, extraction and purification of the toxin, and methods for its quantitative analysis. Furthermore, this document outlines the molecular mechanism of action of this compound and presents key quantitative data in a structured format to facilitate research and development efforts.

Discovery and Biological Activity

This compound was first identified as the causative agent of apical chlorosis in marigold (Tagetes erecta) and other species of the Asteraceae family.[1][2] This symptom is characterized by the whitening of the upper leaves due to the toxin's interference with chloroplast development.[1][2] The producing organism, Pseudomonas syringae pv. tagetis, is a common plant-pathogenic bacterium found globally.[3] The toxin's primary mode of action is the inhibition of RNA synthesis, specifically targeting chloroplast RNA polymerase.[4][5] This targeted inhibition disrupts the production of essential proteins and enzymes required for chloroplast biogenesis and function, ultimately leading to the observed chlorosis.[2]

Experimental Protocols

Production of this compound from Pseudomonas syringae pv. tagetis

2.1.1. Bacterial Strain and Culture Conditions

A known this compound-producing strain, Pseudomonas syringae pv. tagetis EB037, is commonly used for production.[2] Cultures are typically grown on King's B (KB) agar (B569324) or in KB broth at a temperature of 28°C.[2] For larger scale production, liquid fermentation is employed.

Detailed Protocol:

-

Prepare King's B broth (20 g proteose peptone No. 3, 1.5 g K2HPO4, 1.5 g MgSO4·7H2O, 10 ml glycerol (B35011) per liter of distilled water).

-

Inoculate a starter culture of P. syringae pv. tagetis EB037 into a flask containing KB broth.

-

Incubate the starter culture at 28°C with shaking (200 rpm) for 24-48 hours until turbid.

-

Use the starter culture to inoculate a larger volume of KB broth for fermentation.

-

Incubate the production culture at 28°C with agitation for 3-5 days to allow for maximal toxin accumulation.

Extraction of this compound

Following fermentation, the bacterial cells are removed, and the this compound is extracted from the culture supernatant. A common initial step involves liquid-liquid extraction to partition the toxin from the aqueous culture medium into an organic solvent mixture.

Detailed Protocol:

-

Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant and collect the supernatant, which contains the secreted this compound.

-

To the supernatant, add a pre-chilled (-20°C) extraction solvent mixture of methanol, dichloromethane, and ethyl acetate (B1210297) in a 10:2:3 ratio.[6] Use a solvent to supernatant ratio of 5:1 (v/v).

-

Vigorously mix the solution for 1-2 minutes to ensure thorough extraction.

-

Allow the phases to separate. The this compound will partition into the organic phase.

-

Carefully collect the organic phase containing the crude this compound extract.

-

Repeat the extraction of the aqueous phase with the solvent mixture to maximize recovery.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

Purification of this compound

A multi-step purification protocol involving anion exchange and partition chromatography has been successfully employed to achieve a 2200-fold purification of this compound.[7][8]

2.3.1. Anion Exchange Chromatography

This step separates molecules based on their net negative charge. This compound, with its phosphate (B84403) group, binds to the positively charged anion exchange resin.

Detailed Protocol:

-

Resin and Column Preparation: Pack a chromatography column with a strong anion exchange resin (e.g., a quaternary ammonium-based resin). Equilibrate the column with a starting buffer of low ionic strength (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Loading: Dissolve the concentrated crude extract in the starting buffer and load it onto the equilibrated column.

-

Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions throughout the elution process.

-

Fraction Analysis: Analyze the collected fractions for this compound activity using a bioassay or an in vitro RNA polymerase inhibition assay (see section 2.4). Pool the active fractions.

2.3.2. Partition Chromatography

This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

Detailed Protocol:

-

Solvent System Selection: Choose a biphasic solvent system in which this compound has a suitable partition coefficient. This often requires empirical testing of various solvent combinations.

-

Column Preparation: Prepare a centrifugal partition chromatography (CPC) column. The stationary phase is retained in the column by centrifugal force, while the mobile phase is pumped through.

-

Sample Injection: Dissolve the pooled and concentrated active fractions from the anion exchange step in the mobile phase and inject the sample into the CPC system.

-

Elution and Fractionation: Elute the sample with the mobile phase and collect fractions.

-

Analysis and Pooling: Analyze the fractions for this compound activity and purity. Pool the pure fractions containing this compound.

-

Final Purification: The purified this compound can be lyophilized for long-term storage.

Quantitative Data

The following tables summarize key quantitative data related to the purification and activity of this compound.

Table 1: Purification of this compound from Pseudomonas syringae pv. tagetis

| Purification Step | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification (Fold) |

| Crude Supernatant | 100,000 | 5,000 | 20 | 100 | 1 |

| Anion Exchange Chromatography | 75,000 | 150 | 500 | 75 | 25 |

| Partition Chromatography | 55,000 | 1.25 | 44,000 | 55 | 2200 |

Note: Activity units are arbitrary and based on bioassay results. This table is illustrative based on the reported 2200-fold purification.[7][8]

Table 2: Inhibitory Activity of this compound on Various RNA Polymerases

| RNA Polymerase Source | Type | This compound Concentration for Inhibition | I50 Value | Reference |

| Chloroplasts | - | < 1 µM | Not Reported | [4] |

| Escherichia coli | Bacterial | < 1 µM | 147 nM (0.1 µg/mL) | [4][8] |

| Wheat Germ | Eukaryotic Nuclear II | > 100 µM | Not Reported | [4] |

| Bacteriophage T7 | Phage | > 1 mM | Not Reported | [4] |

| Bacteriophage SP6 | Phage | > 1 mM | Not Reported | [4] |

| Yeast, Insects, Vertebrates | Eukaryotic III | µM levels | Not Reported | [9] |

| Yeast, Insects, Vertebrates | Eukaryotic I and II | Resistant | Not Reported | [9] |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway of this compound Inhibition

Caption: Molecular mechanism of RNA polymerase inhibition by this compound.

Methods for Quantitative Analysis

Sunflower Seedling Bioassay

This in vivo assay is used to determine the biological activity of this compound by observing its characteristic chlorosis-inducing effect.

Detailed Protocol:

-

Plant Growth: Grow sunflower (Helianthus annuus) seedlings in a controlled environment (e.g., 24°C with a defined light cycle) until the first true leaves emerge.[8]

-

Toxin Application: Prepare serial dilutions of the this compound samples. Inject a small volume (e.g., 50 µL) of each dilution into the stem of the sunflower seedlings just below the cotyledons.

-

Observation: Observe the seedlings daily for the development of apical chlorosis on the newly emerging leaves.

-

Quantification: The activity is often expressed as the dilution end-point, which is the lowest concentration of this compound that causes detectable chlorosis.[7][8] A reported dilution end-point for purified this compound is 10 ng/50 µL.[8]

In Vitro RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the activity of purified RNA polymerase.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a DNA template (e.g., a linear plasmid with a known promoter), purified RNA polymerase (e.g., from E. coli), ribonucleoside triphosphates (NTPs: ATP, GTP, CTP), and a radiolabeled NTP (e.g., [α-³²P]UTP or [α-³²P]CTP).[4][9] A typical buffer would be Tris-acetate based with magnesium acetate.[9]

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Initiation and Elongation: Initiate the transcription reaction by incubating the mixture at 37°C for a defined period (e.g., 20 minutes).[9]

-

Termination: Stop the reaction by adding a quenching solution (e.g., a high concentration of urea (B33335) and EDTA).[9]

-

Analysis: Separate the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the RNA products by autoradiography or phosphorimaging and quantify the amount of incorporated radiolabel. The I50 value, the concentration of this compound that inhibits 50% of the RNA polymerase activity, can then be calculated. The I50 for E. coli RNA polymerase is reported to be 147 nM.[8]

Conclusion

This compound remains a molecule of significant interest due to its potent and selective inhibition of RNA polymerases. The detailed protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the production, purification, and analysis of this phytotoxin. Further research into the biosynthesis of this compound and the development of more efficient purification strategies could pave the way for its broader application in agriculture and biomedical research. The unique mechanism of action of this compound also presents opportunities for the design of novel antibiotics and therapeutic agents.

References

- 1. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic and mutational analysis of Pseudomonas syringae pv. tagetis EB037 pathogenicity on sunflower - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minnesota Seasons - Pseudomonas syringae pv. tagetis (Pst) [minnesotaseasons.com]

- 4. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudomonas Syringae Pv Tagetis: Host Range and Toxin Production Ability in ... - Nicholas H. Rhodehamel - Google Books [books.google.com.sg]

- 6. old.57357.org [old.57357.org]

- 7. This compound purification and partial characterization [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]

Tagetitoxin: A Technical Guide to its Mechanism as a Bacterial Phytotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetitoxin is a potent phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, the causative agent of apical chlorosis in various plant species, particularly within the Asteraceae family.[1][2] This toxin acts as a specific and potent inhibitor of plastid-encoded RNA polymerase (PEP), a bacterial-type RNA polymerase essential for chloroplast development and function.[3][4] By disrupting the transcription of plastid genes, this compound prevents the normal biogenesis of chloroplasts in developing tissues, leading to the characteristic chlorotic (whitened or yellowed) symptoms, stunted growth, and reduced flowering.[5] Its high specificity for bacterial-type RNA polymerases and eukaryotic RNA polymerase III has made it a valuable tool in transcription research. This technical guide provides an in-depth overview of this compound's mechanism of action, its physiological effects on plants, detailed experimental protocols for its study, and a summary of key quantitative data.

Mechanism of Action

This compound's primary mode of action is the inhibition of transcription. It specifically targets a multisubunit, bacterial-type RNA polymerase found in chloroplasts, as well as eukaryotic RNA polymerase III.[6][7] It does not significantly affect eukaryotic nuclear RNA polymerases I and II or single-subunit phage RNA polymerases, highlighting its specificity.[6]

The toxin binds to a site within the secondary channel of the RNA polymerase, near the enzyme's active site.[7] Rather than directly competing with incoming nucleotides, this compound is proposed to function by stabilizing the pre-translocated state of the transcription elongation complex. This action effectively slows down the addition of subsequent nucleotides, leading to enhanced pausing of the polymerase at specific sites on the DNA template.[8] This inhibition disrupts the synthesis of essential chloroplast-encoded proteins and RNAs, ultimately halting plastid development. The failure of proplastids to mature into functional chloroplasts in young, developing leaves results in the classic symptom of apical chlorosis.[2]

Plant Physiological and Biochemical Effects

The inhibition of chloroplast biogenesis by this compound triggers a cascade of physiological and biochemical changes in the plant, primarily observed in newly developing tissues.

-

Apical Chlorosis: The most prominent symptom is the whitening or yellowing of young leaves at the plant's apex, resulting from the lack of chlorophyll.[2]

-

Stunted Growth: Overall plant growth is often stunted, and the production of shoots and flowers is inhibited.[5]

-

Metabolic Shifts: In affected wheat seedlings, there is a significant decrease in total protein content and a marked increase in the concentration of free amino acids, indicating a disruption in protein synthesis and turnover.

-

Enzyme Inhibition: The activity of key chloroplast enzymes, such as Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), is markedly lower in toxin-treated leaves.

Downstream Signaling: Chloroplast Retrograde Signaling

Functional chloroplasts communicate their developmental and metabolic state to the nucleus via retrograde signaling pathways. When this compound disrupts chloroplast function, it triggers a negative retrograde signal. This signal travels from the dysfunctional plastid to the nucleus, where it represses the transcription of Photosynthesis-Associated Nuclear Genes (PhANGs). This feedback loop ensures that the cell does not waste resources producing proteins for which the corresponding chloroplast-encoded components are absent, but it reinforces the chlorotic phenotype.

Quantitative Data

The following tables summarize key quantitative data regarding the inhibitory effects and physiological impact of this compound.

Table 1: Inhibitory Concentrations of this compound on Various RNA Polymerases

| RNA Polymerase Source | Target Enzyme | Inhibitory Concentration | Reference |

| Tobacco Chloroplasts | Plastid-Encoded Polymerase | 95-99% inhibition at 10 µM | |

| Tobacco Proplastids | Plastid-Encoded Polymerase | 40-50% inhibition at 10 µM | |

| General Chloroplast | Plastid-Encoded Polymerase | < 1 µM | [6] |

| Escherichia coli | RNA Polymerase | I₅₀ of 147 nM (0.1 µg/mL) | [8] |

| Wheat Germ | Nuclear RNA Polymerase II | > 100 µM | [6] |

| Bacteriophage T7/SP6 | RNA Polymerase | No effect up to 1 mM | [6] |

Table 2: Physiological Effects of this compound on Wheat Seedlings

| Parameter | Condition | Effect (% of or fold-change from control) | Reference |

| Phytotoxicity | Sunflower Seedlings | Dilution end-point for chlorosis: 295 nM | [8] |

| Total Protein | Light-grown leaves | ~50% of control | |

| Dark-grown leaves | ~75% of control | ||

| Free Amino Acids | Light-grown leaves | ~3-fold increase | |

| Dark-grown leaves | ~2-fold increase |

Experimental Protocols

Detailed methodologies are crucial for studying this compound. The following sections provide protocols for bacterial culture, toxin purification, and key assays.

Production and Purification of this compound

This protocol is a generalized procedure based on methods involving anion exchange and partition chromatography. Specifics should be optimized by consulting primary literature, such as Gronwald et al. (2005).

1. Bacterial Culture:

-

Inoculate Pseudomonas syringae pv. tagetis into King's B (KB) broth.

-

Grow cultures at 28°C with shaking for 48-72 hours to allow for toxin production.

2. Initial Extraction:

-

Pellet the bacterial cells by centrifugation.

-

The supernatant, which contains the secreted this compound, is the starting material. Filter-sterilize the supernatant to remove any remaining cells.

3. Anion Exchange Chromatography:

-

Equilibrate a strong anion exchange column (e.g., QAE Sephadex) with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

-

Load the culture supernatant onto the column. This compound, being anionic, will bind to the resin.

-

Wash the column with the equilibration buffer to remove unbound contaminants.

-

Elute the bound molecules using a linear salt gradient (e.g., 0 to 1 M NaCl in the same buffer).

-

Collect fractions and assay each for phytotoxic activity (e.g., using a seedling chlorosis bioassay) to identify fractions containing this compound.

4. Partition Chromatography / Desalting:

-

Pool the active fractions from the ion exchange step. These fractions will have a high salt concentration.

-

Use a gel filtration or partition chromatography column (e.g., Sephadex G-25) to desalt the sample and for further purification.

-

Elute the column with a volatile buffer (e.g., ammonium (B1175870) bicarbonate) or water.

-

Monitor the eluate for toxin activity.

5. Lyophilization and Quantification:

-

Pool the final active, desalted fractions.

-

Lyophilize (freeze-dry) the sample to obtain purified this compound as a powder.

-

Quantify the purified toxin using methods like HPLC or by determining its I₅₀ against a sensitive RNA polymerase.

Chloroplast Isolation for In Vitro Assays

This protocol is adapted from standard procedures for isolating intact chloroplasts from spinach.

1. Materials and Buffers:

-

Plant Material: Fresh spinach leaves (stored in the dark at 4°C for at least 4 hours).

-

Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.8), 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% (w/v) BSA. Prepare fresh and keep on ice.

-

Percoll Gradients: Prepare 40% and 80% Percoll solutions by diluting 100% Percoll with CIB.

2. Homogenization:

-

De-vein ~30-50 g of spinach leaves and cut them into small pieces.

-

Place the leaf pieces in a pre-chilled blender with ~150 mL of ice-cold CIB.

-

Homogenize with 3-4 short bursts of 3-5 seconds each. Avoid over-blending.

3. Filtration and Crude Isolation:

-

Filter the homogenate through several layers of cheesecloth or Miracloth into a chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at ~1,000 x g for 7 minutes at 4°C to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the green pellet in a small volume (~2-3 mL) of CIB.

4. Percoll Gradient Purification:

-

Carefully layer the resuspended crude chloroplasts on top of a pre-formed discontinuous Percoll gradient (e.g., 40% layer over an 80% layer) in a fresh centrifuge tube.

-

Centrifuge at ~3,000 x g for 15-20 minutes at 4°C.

-

Intact chloroplasts will form a band at the interface of the 40% and 80% layers. Broken chloroplasts will remain in the upper layer.

5. Final Wash:

-

Carefully collect the intact chloroplast band using a Pasteur pipette.

-

Dilute the collected fraction with at least 3 volumes of CIB.

-

Pellet the chloroplasts by centrifugation at ~1,500 x g for 5 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of the desired assay buffer. Use immediately for functional assays.

In Vitro Transcription Assay

This is a representative protocol to assess the inhibitory effect of this compound on chloroplast RNA polymerase activity.

1. Reaction Components:

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 10 mM DTT.

-

DNA Template: A plasmid containing a known chloroplast promoter (e.g., the psbA promoter) upstream of a reporter gene.

-

Ribonucleotides (NTPs): ATP, CTP, GTP (e.g., 0.5 mM each).

-

Radiolabeled UTP: [α-³²P]UTP for detection of newly synthesized RNA.

-

Chloroplast Extract: The freshly isolated and purified chloroplasts (or a soluble extract containing the RNA polymerase).

-

This compound: A stock solution of known concentration.

2. Assay Procedure:

-

Set up transcription reactions in microcentrifuge tubes on ice. A typical 25 µL reaction would include: Assay Buffer, DNA template (~1 µg), ATP/CTP/GTP, [α-³²P]UTP, and the chloroplast extract.

-

For test samples, add varying concentrations of this compound. For the control, add the solvent used for the toxin stock.

-

Initiate the transcription reactions by transferring the tubes to a 30°C water bath. Incubate for 15-30 minutes.

-

Stop the reactions by adding a stop solution (e.g., containing EDTA and RNase-free DNase to digest the template).

3. Analysis of Transcripts:

-

Precipitate the newly synthesized, radiolabeled RNA using trichloroacetic acid (TCA) or by ethanol (B145695) precipitation.

-

Collect the precipitate on a filter membrane (for TCA) or by centrifugation (for ethanol).

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Alternatively, the RNA products can be purified and analyzed by denaturing polyacrylamide gel electrophoresis followed by autoradiography to visualize specific transcripts.

-

Calculate the percent inhibition for each this compound concentration relative to the no-toxin control.

Conclusion and Future Directions

This compound remains a significant subject of study due to its specific and potent inhibition of a fundamental biological process. For researchers in plant pathology and weed science, it serves as a model for understanding host-pathogen interactions and as a potential lead for natural herbicide development. For molecular biologists and drug development professionals, its unique specificity for bacterial-type RNAP and eukaryotic RNAP III provides a powerful chemical probe for dissecting the mechanisms of transcription and for designing novel antimicrobial or therapeutic agents. Future research may focus on the complete elucidation of the this compound biosynthetic pathway, the identification of its transporter proteins, and the exploration of synthetic analogs with improved stability or altered specificity for drug development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomic and mutational analysis of Pseudomonas syringae pv. tagetis EB037 pathogenicity on sunflower - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minnesota Seasons - Pseudomonas syringae pv. tagetis (Pst) [minnesotaseasons.com]

- 6. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]

- 7. This compound purification and partial characterization [agris.fao.org]

- 8. Publication : USDA ARS [ars.usda.gov]

The Mechanism of Tagetitoxin-Induced Chlorosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is the causative agent of apical chlorosis in a variety of plants, particularly those in the Asteraceae family.[1][2][3] This technical guide provides a comprehensive overview of the early research conducted to elucidate the molecular mechanisms underlying this compound's potent herbicidal activity. We delve into its specific inhibitory effects on chloroplast development and function, leading to the characteristic chlorotic symptoms. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and presents visual representations of the toxin's mode of action and related experimental workflows.

Introduction to this compound and Apical Chlorosis

Pseudomonas syringae pv. tagetis is a plant pathogen first identified as the causal agent of a disease in marigolds (Tagetes erecta).[1] A hallmark of infection is the development of apical chlorosis, a condition characterized by the yellowing or whitening of the newly developing leaves at the apex of the plant.[3][4] This symptom is a direct result of the action of this compound, a toxin that disrupts the development of chloroplasts, the organelles responsible for photosynthesis and the green coloration of plants.[2][3][4] Early research focused on understanding the specific cellular and molecular targets of this compound to unravel the basis for its potent and selective phytotoxicity.

Biochemical and Cellular Effects of this compound

Initial investigations into the mode of action of this compound revealed its profound and specific impact on developing plastids. Studies on wheat seedlings demonstrated that the toxin's effects are localized to these organelles, leaving other cellular components like mitochondria and cytoplasmic ribosomes largely unaffected.[5]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data from early studies on the impact of this compound on various biochemical parameters in wheat leaves.

Table 1: Effect of this compound on Enzyme Activities in Light-Grown and Dark-Grown Wheat Leaves

| Enzyme | Location | Genome Origin (Coding) | Effect in Light-Grown Leaves | Effect in Dark-Grown Leaves |

| Ribulose-1,5-bisphosphate carboxylase (RuBPCase) | Plastid Stroma | Nuclear & Chloroplast | Markedly Lower | Markedly Lower |

| NADP-glyceraldehyde-3-phosphate dehydrogenase (NADP-G-3P-DH) | Plastid Stroma | Nuclear | Significantly Lower | Not Significantly Affected |

| Fumarase | Mitochondria | Nuclear | Reduced | Unaffected |

| Cytochrome-c oxidase | Mitochondria | Nuclear & Mitochondrial | Not Reported | Unaffected |

Data sourced from ultrastructural and biochemical studies on wheat seedlings.[5]

Table 2: General Biochemical Effects of this compound on Wheat Leaves

| Parameter | Light-Grown Leaves | Dark-Grown Leaves |

| Total Protein | ~50% of untreated | ~75% of untreated |

| Free Amino Acids | Threefold increase | Twofold increase |

Data reflects the significant metabolic disruption caused by this compound treatment.[5]

Mechanism of Action: Inhibition of RNA Polymerases

The primary molecular target of this compound was identified as RNA polymerase. The toxin exhibits a remarkable degree of selectivity, potently inhibiting chloroplast and certain eukaryotic RNA polymerases while having a much weaker effect on others.

Specificity of Inhibition

This compound is a potent inhibitor of RNA synthesis directed by chloroplast RNA polymerase.[6][7][8] This inhibition is rapid and specific, directly impacting the transcription of chloroplast-encoded genes essential for plastid development and function.[6][7][8] Furthermore, this compound was found to be a selective inhibitor of eukaryotic RNA polymerase III (Pol III), which is responsible for transcribing genes for small RNAs such as 5S rRNA and tRNAs.[9][10] In contrast, nuclear RNA polymerase II is significantly less sensitive to the toxin, and phage RNA polymerases (T7 and SP6) are not affected even at high concentrations.[8]

Table 3: Inhibitory Concentrations of this compound on Various RNA Polymerases

| RNA Polymerase Source | Type | Inhibitory Concentration |

| Chloroplast | Plastidial | < 1 µM |

| Escherichia coli | Bacterial | < 1 µM |

| Bombyx mori (cell-free) | Eukaryotic Pol III | 0.3 - 3.0 µM |

| Saccharomyces cerevisiae (cell-free) | Eukaryotic Pol III | 0.3 - 3.0 µM |

| HeLa cell extracts | Eukaryotic Pol III | 0.3 - 3.0 µM |

| Wheat germ (purified) | Eukaryotic Pol II | > 100 µM |

| Bacteriophage T7 | Phage | No effect up to 1 mM |

| Bacteriophage SP6 | Phage | No effect up to 1 mM |

Concentrations represent the levels at which significant inhibition of in vitro transcription was observed.[8][9]

Mode of RNA Polymerase III Inhibition

Detailed studies on the inhibition of RNA polymerase III by this compound in yeast nuclear extracts revealed that the toxin does not simply block the initiation of transcription. Instead, it enhances the pausing or stalling of the elongating RNA polymerase III complex at specific sites on the DNA template.[11] These "this compound-enhanced" pause sites are intrinsic to the DNA sequence, and the toxin appears to stabilize the paused state of the polymerase.[11] The inhibitory effect is template-dependent, suggesting that the DNA sequence influences the susceptibility of the transcription complex to this compound.[11]

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound-induced chlorosis.

Caption: Experimental workflow for in vitro transcription assays.

Experimental Protocols

The following sections outline the methodologies employed in the foundational research on this compound.

Plant Growth and Toxin Treatment

-

Plant Material: Wheat (Triticum aestivum L.) seedlings were commonly used.

-

Growth Conditions: Seedlings were grown in controlled environments, either in the light (e.g., 16-hour photoperiod) or in complete darkness, to distinguish between light-dependent and light-independent effects of the toxin.

-

Toxin Application: A solution of purified this compound was applied to the leaves of the seedlings. Control plants were treated with a solution lacking the toxin.

-

Sample Collection: Leaf samples were harvested at various time points after treatment for ultrastructural and biochemical analysis.

Ultrastructural Analysis (Electron Microscopy)

-

Fixation: Small sections of leaf tissue were fixed, typically using a solution of glutaraldehyde (B144438) followed by osmium tetroxide, to preserve cellular structures.

-

Dehydration and Embedding: The fixed tissues were dehydrated through a series of ethanol (B145695) concentrations and then embedded in a resin (e.g., epoxy resin).

-

Sectioning and Staining: Ultrathin sections were cut from the embedded tissue using an ultramicrotome and stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Imaging: The stained sections were examined using a transmission electron microscope to visualize the subcellular structures, particularly the morphology of chloroplasts, mitochondria, and ribosomes.

Biochemical Assays

-

Enzyme Activity Assays:

-

Leaf tissues were homogenized in appropriate buffers to extract proteins.

-

Crude extracts were then used to measure the activity of specific enzymes (e.g., RuBPCase, NADP-G-3P-DH, fumarase, cytochrome-c oxidase) using spectrophotometric methods that monitor the change in absorbance of a substrate or product over time.

-

-

Protein and Amino Acid Quantification:

-

Total protein content was determined using standard methods such as the Bradford or Lowry assay.

-

Free amino acid concentrations were measured using techniques like ninhydrin-based colorimetric assays or high-performance liquid chromatography (HPLC).

-

In Vitro Transcription Assays

-

Isolation of RNA Polymerases: RNA polymerases were purified from various sources, including chloroplasts, E. coli, and wheat germ, using column chromatography techniques.

-

Transcription Reaction: The in vitro transcription reaction mixture typically contained:

-

Purified RNA polymerase

-

A DNA template containing a specific promoter recognized by the polymerase

-

The four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP or [³H]uridine) to allow for the detection of newly synthesized RNA.[6][7][8]

-

Reaction buffer with appropriate salts and cofactors (e.g., MgCl₂).

-

-

Inhibition Assay: Varying concentrations of this compound were added to the transcription reactions. Control reactions were performed without the toxin.

-

Analysis of Transcripts:

-

The reactions were stopped, and the newly synthesized, radiolabeled RNA was precipitated.

-

The amount of incorporated radioactivity was measured using a scintillation counter to quantify the level of transcription.

-

Alternatively, the RNA transcripts were separated by size using polyacrylamide gel electrophoresis and visualized by autoradiography.

-

Conclusion

The early research on this compound provided a clear and detailed understanding of its mode of action. By specifically inhibiting chloroplast RNA polymerase, this compound effectively halts the development of functional chloroplasts, leading to the characteristic symptom of apical chlorosis. Its selective inhibition of eukaryotic RNA polymerase III also highlighted its potential as a valuable tool for studying the intricacies of transcription. This foundational knowledge not only explained the phytotoxicity of Pseudomonas syringae pv. tagetis but also paved the way for further investigations into the use of this compound as a potential natural herbicide and as a molecular probe in transcription research.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Minnesota Seasons - Pseudomonas syringae pv. tagetis (Pst) [minnesotaseasons.com]

- 3. Publication : USDA ARS [ars.usda.gov]

- 4. Apical Chlorosis [sunflowernsa.com]

- 5. This compound affects plastid development in seedling leaves of wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mode of action of this compound [inis.iaea.org]

- 7. The mode of action of this compound (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 8. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Inhibition of RNA Polymerase III by this compound - Thomas Harry Steinberg - Google Books [books.google.com.sg]

- 11. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

Tagetitoxin: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagetitoxin is a bacterial phytotoxin produced by Pseudomonas syringae pv. tagetis.[1][2] It is the causative agent of apical chlorosis in a variety of plant species in the Asteraceae family.[3] The unique mode of action of this compound, primarily targeting RNA polymerase, has garnered significant interest for its potential applications as a natural herbicide and as a lead compound for the development of novel antibiotics. This technical guide provides an in-depth review of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Mechanism of Action: Inhibition of RNA Polymerase

This compound is a potent inhibitor of multi-subunit RNA polymerases (RNAPs), including those found in bacteria and the chloroplasts of plants, as well as eukaryotic RNA polymerase III.[1][4][5][6] It exhibits a high degree of selectivity, with little to no activity against single-subunit phage RNAPs (like T7 and SP6) and eukaryotic RNA polymerases I and II.[1][5]

The primary mechanism of inhibition involves the binding of this compound to the β' subunit of the RNAP holoenzyme.[4] Specifically, it interacts with the "trigger loop," a flexible and highly conserved element of the enzyme that is critical for catalysis and substrate selection.[4] By binding to the trigger loop, this compound stabilizes it in an inactive conformation, thereby preventing the conformational changes required for nucleotide addition and translocation along the DNA template.[4] This mode of action classifies this compound as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[5]

Signaling Pathway of this compound's Inhibition of RNA Polymerase

Caption: Mechanism of this compound's inhibition of RNA polymerase.

Quantitative Data on Biological Activity

The inhibitory potency of this compound has been quantified against various RNA polymerases. The following tables summarize the available data.

Table 1: Inhibition of RNA Polymerase by this compound

| RNA Polymerase Source | Enzyme Type | IC50 | Ki | Reference(s) |

| Escherichia coli | Bacterial | 0.1 µg/mL (147 nM) | - | [7] |

| Chloroplast (Spinach) | Bacterial-type | < 1 µM | - | [1] |

| Wheat Germ | Eukaryotic RNAP II | > 100 µM | - | [1] |

| Yeast (S. cerevisiae) | Eukaryotic RNAP III | 0.3 - 3.0 µM | - | [6] |

| Silkworm (Bombyx mori) | Eukaryotic RNAP III | 0.3 - 3.0 µM | - | [6] |

| Bacteriophage T7 | Phage | > 1 mM | - | [1] |

| Bacteriophage SP6 | Phage | > 1 mM | - | [1] |

Table 2: Antibacterial Activity of this compound (MIC Values)

Currently, there is limited publicly available data specifically detailing the Minimum Inhibitory Concentration (MIC) values of purified this compound against a broad spectrum of bacteria. The primary focus of research has been on its phytotoxic effects and its mechanism of action on RNA polymerase. Further studies are required to establish a comprehensive antibacterial profile.

Experimental Protocols

In Vitro RNA Polymerase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of E. coli RNA polymerase.

Objective: To determine the IC50 of this compound against a specific RNA polymerase.

Materials:

-

Purified RNA polymerase

-

DNA template containing a suitable promoter (e.g., T7A1 promoter)

-

Radionuclide-labeled UTP (e.g., [α-³²P]UTP)

-

Unlabeled NTPs (ATP, GTP, CTP)

-

This compound stock solution

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing)

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare transcription reactions by combining the transcription buffer, DNA template, and RNA polymerase.

-

Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate transcription by adding the NTP mix, including the radiolabeled UTP.

-

Allow the reaction to proceed at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled transcripts using a phosphorimager or autoradiography.

-

Quantify the band intensities to determine the amount of RNA synthesis at each this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits RNA synthesis by 50%.

Phytotoxicity Assessment (Apical Chlorosis)

This protocol describes a typical workflow for assessing the phytotoxic effects of this compound on susceptible plants.

Objective: To observe and quantify the development of apical chlorosis induced by this compound.

Materials:

-

Susceptible plant seedlings (e.g., marigold, sunflower)

-

Purified this compound solution or a culture of Pseudomonas syringae pv. tagetis

-

Syringe for infiltration or a sprayer for foliar application

-

Growth chamber with controlled light, temperature, and humidity

-

Chlorophyll (B73375) meter or spectrophotometer for chlorophyll quantification

-

Imaging system for documenting symptoms

Workflow Diagram:

Caption: Experimental workflow for phytotoxicity assessment of this compound.

Conclusion and Future Directions

This compound's unique and specific inhibition of bacterial and plastid RNA polymerases makes it a valuable tool for studying transcription and a promising candidate for the development of novel herbicides and antibiotics. The detailed understanding of its mechanism of action at the molecular level provides a solid foundation for structure-based drug design.

Future research should focus on:

-

Expanding the antibacterial spectrum analysis: A comprehensive screening of this compound against a wide range of clinically relevant bacteria is necessary to determine its potential as a therapeutic agent.

-

Structure-activity relationship studies: Synthesizing and testing this compound analogs will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties.

-

Investigating mechanisms of resistance: Understanding how bacteria might develop resistance to this compound will be vital for its long-term viability as an antibiotic.

-

Field trials for herbicidal activity: Evaluating the efficacy and environmental impact of this compound as a natural herbicide under field conditions is a critical next step.

The continued exploration of this compound's biological activities holds significant promise for addressing critical needs in both agriculture and medicine.

References

- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibition of RNA polymerase III transcription results from enhanced pausing at discrete sites and is template-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The binding site and mechanism of the RNA polymerase inhibitor this compound: An issue open to debate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Tagetitoxin's Mechanism of Action on RNA Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tagetitoxin, a bacterial phytotoxin, is a potent and selective inhibitor of multisubunit RNA polymerases (RNAPs), including those found in bacteria, chloroplasts, and eukaryotic RNA polymerase III. It exerts its inhibitory effect through a novel mechanism that involves binding to a conserved region of the RNAP active site and trapping a key catalytic element, the trigger loop, in an inactive conformation. This action effectively stalls transcription elongation by preventing both nucleotide addition and the translocation of the polymerase along the DNA template. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of its mode of action.

Core Mechanism of Action

This compound is a conformation-specific inhibitor that targets the transcription elongation complex (EC) of susceptible RNA polymerases. Its mechanism of action can be dissected into several key steps:

-

Binding Site: this compound binds to a pocket located within the secondary channel of the RNA polymerase, in close proximity to the enzyme's active site. This binding site is highly conserved among bacterial and eukaryotic RNAP III enzymes, which explains the inhibitor's spectrum of activity. The binding site partially overlaps with that of the stringent response alarmone ppGpp, suggesting a potential interplay in transcriptional regulation.

-

Interaction with the Trigger Loop: The primary target of this compound within the RNAP-EC is the trigger loop (TL) of the β' subunit (in bacteria) or its equivalent in eukaryotic RNAP III. The TL is a highly flexible and catalytically essential element that undergoes conformational changes during the nucleotide addition cycle. This compound interacts directly with the TL, stabilizing it in an open, inactive conformation.[1]

-

Inhibition of Translocation and Catalysis: By locking the trigger loop in an inactive state, this compound prevents the conformational changes required for both the chemical addition of nucleotides to the growing RNA chain and the subsequent translocation of the RNAP along the DNA template.[2][3] This leads to a stall in transcription elongation. The inhibitory effect is particularly pronounced on actively transcribing polymerases, while paused complexes are more resistant.[2]

-

Stabilization of the Pre-translocated State: Kinetic studies have revealed that this compound increases the stability of the pre-translocated state of the elongation complex. This further hinders the forward movement of the polymerase, effectively creating a kinetic barrier to transcription elongation.

Signaling Pathway of this compound Inhibition

Caption: A diagram illustrating the inhibitory mechanism of this compound on RNA polymerase transcription elongation.

Quantitative Data on Inhibitory Activity

This compound exhibits differential inhibitory activity against various RNA polymerases. The following table summarizes the available quantitative data.

| RNA Polymerase Type | Organism/Source | Inhibitory Concentration | Reference |

| Chloroplast RNAP | Spinach, Tobacco | < 1 µM | [1][4] |

| Tobacco | 95-99% inhibition at 10 µM | [5][6] | |

| Bacterial RNAP | Escherichia coli | < 1 µM | [1][4] |

| Eukaryotic RNAP I | Wheat germ, Xenopus laevis | Insensitive | [1][7] |

| Eukaryotic RNAP II | Wheat germ, Calf thymus | > 100 µM | [1][4] |

| Eukaryotic RNAP III | Human (HeLa), Bombyx mori, Saccharomyces cerevisiae | 0.3 - 3.0 µM | [7] |

| Phage RNAP | T7, SP6 | Insensitive (up to 1 mM) | [1][4] |

Experimental Protocols

In Vitro Transcription Inhibition Assay

This assay is fundamental for determining the inhibitory effect of this compound on RNA polymerase activity.

Materials:

-

Purified RNA polymerase (e.g., E. coli holoenzyme)

-

Linear DNA template containing a strong promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

-

[α-32P]-UTP or other radiolabeled NTP for transcript detection

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl2, 10 mM DTT, 50 mM KCl)

-

This compound stock solution

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

-

Phosphorimager screen and scanner

Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, assemble the transcription reaction mixture on ice. A typical 20 µL reaction includes:

-

4 µL of 5x Transcription Buffer

-

2 µL of 100 ng/µL DNA template

-

2 µL of 10 mM NTP mix (without UTP)

-

1 µL of [α-32P]-UTP (10 µCi)

-

Variable volume of this compound or vehicle control

-

Nuclease-free water to a final volume of 18 µL

-

-

Enzyme Addition: Add 2 µL of a 1:10 dilution of RNA polymerase to each reaction tube. Mix gently by pipetting.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reactions by adding 20 µL of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto a pre-run denaturing polyacrylamide gel. Run the gel at a constant power until the dye front reaches the bottom.

-

Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the transcript bands using appropriate software. The percentage of inhibition is calculated relative to the vehicle control.

Experimental Workflow for In Vitro Transcription Inhibition Assay

Caption: A flowchart outlining the key steps of an in vitro transcription inhibition assay.

X-ray Crystallography of RNAP-Tagetitoxin Complex

Determining the high-resolution structure of the RNAP-tagetitoxin complex is crucial for understanding the precise molecular interactions.

General Protocol Outline:

-

Protein Expression and Purification: Overexpress and purify the target RNA polymerase (e.g., from Thermus thermophilus or Escherichia coli) to high homogeneity.

-

Complex Formation: Incubate the purified RNAP with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, additives).

-

Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known RNAP structure), and build and refine the atomic model of the RNAP-tagetitoxin complex.

Logical Relationships and Selectivity

The selective inhibition of certain RNA polymerases by this compound is a key feature that makes it a valuable research tool and a potential lead for therapeutic development. The logical relationship of its inhibitory activity is depicted below.

Caption: A diagram illustrating the selective inhibitory action of this compound on different types of RNA polymerases.

Conclusion and Future Directions

This compound represents a unique class of RNA polymerase inhibitors with a well-defined mechanism of action that involves the allosteric trapping of the trigger loop. Its selectivity for bacterial-like RNAPs and eukaryotic RNAP III makes it an invaluable tool for dissecting the mechanisms of transcription in various systems. For drug development professionals, the this compound binding pocket on bacterial RNAP presents a promising target for the design of novel antibiotics. Future research should focus on elucidating the structural basis for its lack of activity against eukaryotic RNAP II, which could inform the development of highly specific antibacterial agents with minimal off-target effects. Furthermore, detailed kinetic studies will provide a deeper understanding of the dynamics of this compound binding and inhibition, aiding in the structure-based design of more potent analogs.

References

- 1. This compound inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits RNA polymerase through trapping of the trigger loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptional activities of the chloroplast-nuclei and proplastid-nuclei isolated from tobacco exhibit different sensitivities to this compound: implication of the presence of distinct RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a new inhibitor of eukaryotic transcription by RNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Tagetitoxin Transcription Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetitoxin (TGT), a bacterial phytotoxin, is a potent inhibitor of transcription in a select range of RNA polymerases (RNAPs), including those found in bacteria, chloroplasts, and eukaryotic RNA Polymerase III.[1][2][3] Its unique mechanism of action, which involves the allosteric modulation of the enzyme's catalytic center, has made it a valuable tool for studying the fundamental processes of transcription and a potential lead for novel antimicrobial drug development. This technical guide provides an in-depth analysis of the structural basis for TGT-mediated transcription inhibition, compiling key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular interactions and pathways involved.

Mechanism of Action: Allosteric Inhibition via the Secondary Channel

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have revealed that this compound binds to a highly conserved pocket within the secondary channel of the RNA polymerase.[1][4] This binding site is located adjacent to the enzyme's active site but does not directly compete with incoming nucleotide triphosphates (NTPs), classifying TGT as an uncompetitive inhibitor.[1]

The inhibitory mechanism of TGT is multifaceted and centers on the following key events:

-

Stabilization of an Inactive Trigger Loop Conformation: The trigger loop (TL) is a flexible and highly conserved element of RNAP that plays a critical role in catalysis and substrate selection.[2] TGT binding stabilizes the TL in an inactive, open conformation.[2][5] This "trapping" of the trigger loop prevents it from folding into the active, closed conformation required for efficient phosphodiester bond formation, thereby halting RNA synthesis.[2][5]

-

Remodeling of the Active Site via a Third Mg²⁺ Ion: A crucial aspect of TGT's inhibitory action is its coordination of a third magnesium ion (Mg³⁺) within the active site, distinct from the two canonical catalytic Mg²⁺ ions (Mg¹⁺ and Mg²⁺).[1] This TGT-bound Mg³⁺ ion, along with two active site acidic residues, remodels the catalytic center, leading to the stabilization of an inactive transcription intermediate.[1]

-

Stabilization of the Pre-Translocated State: TGT's inhibition is sequence-dependent and most pronounced at sites where the RNAP naturally pauses.[6][7] Biochemical evidence suggests that TGT increases the stability of the pre-translocated state of the elongation complex.[6][8] By stabilizing this state, TGT slows down the subsequent nucleotide addition and translocation, effectively inhibiting transcription elongation.[6]

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action on RNA polymerase.

Caption: Signaling pathway of this compound transcription inhibition.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound varies depending on the type of RNA polymerase. The following table summarizes the key quantitative data available in the literature.

| RNA Polymerase Type | Organism/Source | Assay Type | Inhibitory Concentration | Reference |

| Chloroplast RNAP | Plant chloroplasts | In vitro transcription | < 1 µM | [9][10] |

| Bacterial RNAP | Escherichia coli | In vitro transcription | < 1 µM | [9][10] |

| Eukaryotic RNAP III | Yeast, insects, vertebrates | In vitro transcription | 0.3 - 3.0 µM | [1][11] |

| Eukaryotic RNAP II | Wheat germ, calf thymus | In vitro transcription | > 100 µM (low sensitivity) | [9][10] |

| Phage RNAPs | Bacteriophage T7 or SP6 | In vitro transcription | Up to 1 mM (resistant) | [9][10] |

Key Experimental Protocols

The elucidation of the structural basis of TGT inhibition has relied on a variety of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.

In Vitro Transcription Assay

This assay is fundamental for assessing the inhibitory effect of TGT on RNA synthesis.

Objective: To measure the extent of transcription inhibition by this compound in a controlled in vitro system.

Materials:

-

Purified RNA polymerase (e.g., E. coli RNAP)

-

Linear DNA template containing a specific promoter (e.g., T7A1 promoter)

-

Ribonucleotide triphosphates (NTPs), including a radiolabeled NTP (e.g., [α-³²P]CTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM NaCl)

-

This compound solution of varying concentrations

-

Stop solution (e.g., formamide (B127407) with loading dyes)

-

Polyacrylamide gel for electrophoresis

Procedure:

-

Prepare reaction mixtures on ice, containing the transcription buffer, DNA template, and non-radiolabeled NTPs.

-

Add varying concentrations of this compound to the respective reaction tubes.

-

Initiate the transcription reaction by adding the purified RNA polymerase and the radiolabeled NTP.

-

Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Denature the RNA products by heating at 95°C.

-

Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize and quantify the radiolabeled transcripts using autoradiography or phosphorimaging to determine the extent of inhibition at different TGT concentrations.

The following diagram outlines the workflow for a typical in vitro transcription assay to assess TGT inhibition.

Caption: Workflow of an in vitro transcription assay for TGT.

Cryo-Electron Microscopy (Cryo-EM) of the RNAP-TGT Complex

Cryo-EM has been instrumental in visualizing the high-resolution structure of the RNAP-TGT complex.

Objective: To determine the three-dimensional structure of RNA polymerase in complex with this compound.

Materials:

-

Highly purified and concentrated RNA polymerase

-

This compound solution

-

Cryo-EM grids (e.g., copper grids with a holey carbon film)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Cryo-electron microscope

-

Image processing software

Procedure:

-

Incubate the purified RNA polymerase with an excess of this compound to ensure complex formation.

-

Apply a small volume (3-4 µL) of the RNAP-TGT complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the solution.

-

Rapidly plunge-freeze the grid in liquid ethane (B1197151) cooled by liquid nitrogen to vitrify the sample.

-

Transfer the vitrified grid to the cryo-electron microscope.

-

Collect a large dataset of high-resolution images of the frozen-hydrated particles at different orientations.

-

Process the images using specialized software to perform particle picking, two-dimensional classification, three-dimensional reconstruction, and refinement to obtain the final high-resolution structure of the RNAP-TGT complex.

The following diagram illustrates the logical relationship of the key steps in determining the structure of the RNAP-TGT complex using cryo-EM.

Caption: Logical flow for cryo-EM structure determination.

Conclusion

The structural and biochemical studies of this compound's interaction with RNA polymerase have provided profound insights into the mechanisms of transcription inhibition. By binding to the secondary channel and allosterically modulating the trigger loop and the active site, TGT effectively stalls the transcription machinery. The detailed understanding of this inhibitory mechanism, supported by the quantitative data and experimental protocols outlined in this guide, not only enhances our fundamental knowledge of transcription but also provides a solid foundation for the rational design of novel antibiotics targeting bacterial RNA polymerase. Further research into the sequence-specific effects of TGT and its interactions with different RNAP isoforms will continue to be a fruitful area of investigation for both basic science and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural basis for transcription inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies toward the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]

- 6. Total Synthesis of this compound - ChemistryViews [chemistryviews.org]

- 7. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. Studies towards the total synthesis of this compound - UCL Discovery [discovery.ucl.ac.uk]

- 11. Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Tagetitoxin: A Technical Guide to its Impact on Chloroplast Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis, is a potent and specific inhibitor of chloroplast development. Its primary mechanism involves the targeted inhibition of the plastid-encoded plastid RNA polymerase (PEP), a key enzyme responsible for transcribing photosynthesis-related genes. This targeted action disrupts the synthesis of essential chloroplast proteins and RNAs, leading to a cascade of effects including the failure of thylakoid membrane development, absence of plastid ribosomes, and ultimately, the characteristic apical chlorosis observed in affected plants. This technical guide provides an in-depth analysis of this compound's mode of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and processes involved.

Mechanism of Action: Specific Inhibition of Plastid RNA Polymerase

This compound's efficacy stems from its highly specific inhibition of the bacterial-type, multi-subunit plastid-encoded RNA polymerase (PEP).[1][2][3] It shows remarkable selectivity, potently inhibiting chloroplast and eubacterial RNA polymerases at low micromolar concentrations while having minimal effect on nuclear or phage-type RNA polymerases except at significantly higher concentrations.[1][4]

The molecular basis for this inhibition lies in this compound's interaction with the "trigger loop" of the RNA polymerase enzyme.[5] By binding near the active site, this compound stabilizes the trigger loop in an inactive conformation, thereby preventing the conformational changes required for catalysis and translocation along the DNA template.[5] This effectively halts the elongation of RNA transcripts.

Chloroplasts contain a second type of RNA polymerase, the nuclear-encoded plastid RNA polymerase (NEP), which is a single-subunit, phage-type enzyme.[2][3] NEP is primarily responsible for transcribing housekeeping genes and the genes encoding the PEP subunits themselves during early plastid development (in proplastids).[6][7] this compound does not significantly inhibit NEP.[6] This differential sensitivity explains why this compound's effects are most pronounced in developing tissues where the transition from NEP- to PEP-dependent transcription is critical for chloroplast maturation.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various RNA polymerases and its biochemical impact on plant cells.

Table 1: Inhibitory Concentrations of this compound on Various RNA Polymerases

| RNA Polymerase Type | Source | Effective Inhibitory Concentration | Reference |

| Plastid-Encoded RNA Polymerase (PEP) | Chloroplasts | < 1 µM | [1][4] |

| Bacterial RNA Polymerase | Escherichia coli | < 1 µM | [1][4] |

| Nuclear RNA Polymerase II | Wheat Germ | > 100 µM | [1][4] |

| Phage RNA Polymerase | Bacteriophage T7 or SP6 | No effect up to 1 mM | [1] |

Table 2: Transcriptional Inhibition in Isolated Plastid Nuclei

| Plastid Type | Source | This compound Concentration | Transcriptional Inhibition | Reference |

| Chloroplast-Nuclei | Mature Tobacco Leaves | 10 µM | 95-99% | [6] |

| Proplastid-Nuclei | Cultured Tobacco Cells | 10 µM | 40-50% | [6] |

Table 3: Biochemical Effects of this compound on Wheat Seedlings

| Parameter | Condition | Effect Compared to Control | Reference |

| Total Protein | Light-grown leaves | ~50% reduction | [8] |

| Total Protein | Dark-grown leaves | ~25% reduction | [8] |

| Free Amino Acids | Light-grown leaves | ~3-fold increase | [8] |

| Free Amino Acids | Dark-grown leaves | ~2-fold increase | [8] |

Effects on Chloroplast Ultrastructure and Gene Expression

This compound's inhibition of PEP-dependent transcription has profound consequences for the developing chloroplast. The primary cytological effects are restricted to the plastids.[8]

-

Membrane Development: In the presence of the toxin, the internal thylakoid membranes of the chloroplast fail to develop correctly.[8]

-

Ribosome Absence: Plastid (70S) ribosomes are absent in toxin-treated leaves, while mitochondrial and cytoplasmic (80S) ribosomes remain unaffected.[8] This is a direct consequence of PEP's role in transcribing ribosomal RNAs (rRNAs).

-

Gene Expression: The transcription of numerous photosynthesis-related plastid genes, such as psbA, rbcL, and atpB, is severely inhibited.[6] This leads to a marked reduction in the levels of their corresponding proteins, including the large subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[8]

These ultrastructural defects prevent the chloroplast from becoming photosynthetically active, resulting in chlorosis—a yellowing of the leaves due to the lack of chlorophyll (B73375).[8][9]

Signaling Pathways and Experimental Workflows

Visualizations of the key pathways and experimental procedures provide a clearer understanding of this compound's impact.

Experimental Protocols

Isolation of Intact Chloroplasts

This protocol is a generalized summary based on standard methodologies referenced in the literature.

-